2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Nonlinear Optical Materials
Research on new organic binary solids involving compounds structurally related to 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline, such as N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, has explored their potential applications in nonlinear optics (NLO). These compounds, in combination with various coformers, have been synthesized and characterized to understand the factors influencing the formation of polar crystals essential for NLO applications. The studies have shown that these materials are stable up to relatively high temperatures and transparent across a wide spectrum, making them suitable for NLO applications (Draguta et al., 2015).
Chemical Shift Analysis in NMR Spectroscopy
Another area of application for similar compounds involves the use of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines in NMR spectroscopy. These compounds have been synthesized and analyzed to understand the substituent-induced chemical shifts in their carbon atoms. This research helps in elucidating the field and resonance effects of substituents, contributing to a deeper understanding of molecular structures and interactions in chemical and biochemical systems (Rančić et al., 2014).
Photocaged Complexes for Metal Ion Release
Compounds related to this compound have been used in the development of photocaged complexes for controlled metal ion release. Studies involving nitrobenzhydrol-based photocages with ligands similar in structure to the subject compound have shown promise in designing systems for the controlled release of metal ions like Zn(2+), which can have various applications in biological and environmental systems (Gwizdala et al., 2012).
Directing Group in Organic Synthesis
The role of 2-(pyridin-2-yl)aniline derivatives as directing groups in organic synthesis, particularly in C-H amination mediated by cupric acetate, has been explored. This application allows for the effective amination of β-C(sp2)-H bonds of benzamide derivatives, showcasing the versatility of pyridinyl-aniline compounds in facilitating specific and efficient chemical transformations (Zhao et al., 2017).
Catalysis in Organic Reactions
Imino-pyridine Ni(II) complexes derived from compounds structurally related to this compound have been used as catalysts in the transfer hydrogenation of ketones. These complexes have shown moderate catalytic activities, demonstrating the potential of pyridinyl-aniline derivatives in catalyzing important organic reactions (Tsaulwayo et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound can participate in reactions catalyzed by metal-organic frameworks . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Properties
IUPAC Name |
2-nitro-N-(1-pyridin-4-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-6-8-14-9-7-11)15-12-4-2-3-5-13(12)16(17)18/h2-10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGKFFMVDATVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.